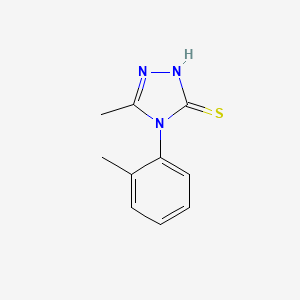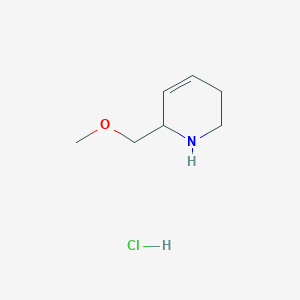
6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been used in the synthesis of N-amino-1,2,3,6-tetrahydropyridines, showcasing its role in the formation of complex chemical structures. The process involves quaternization, sodium borohydride reduction, and catalytic hydrogenation, leading to various pharmacologically active derivatives (Redda, Corleto, & Knaus, 1979).
- Another study utilized 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine derivatives for the synthesis of anti-inflammatory agents. This indicates the compound's utility in creating therapeutically relevant chemicals (Rao, Redda, Onayemi, Melles, & Choi, 1995).
Neurological Research
- Research has been conducted on the neurotoxic potential of similar compounds, such as m-methoxy-MPTP, which shares structural similarities with 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine. This research provides insights into the neurotoxic effects and potential Parkinsonism-causing properties of related tetrahydropyridines (Zimmerman, Cantrell, Reel, Hemrick-Luecke, & Fuller, 1986).
Pharmacological Applications
- The compound has been used in the development of potential analgesic drugs, highlighting its significance in medicinal chemistry. The research involved exploring the compound's synthesis and its pharmacological activities (Clinch, Marquez, Parrott, & Ramage, 1989).
Radioligand and Imaging Research
- A novel radioligand for imaging the AT1 angiotensin receptor with PET was synthesized, using a derivative of 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine. This application showcases the compound's role in advanced imaging techniques (Mathews, Yoo, Lee, Scheffel, Rauseo, Zober, Gocco, Sandberg, Ravert, Dannals, & Szabo, 2004).
Eigenschaften
IUPAC Name |
6-(methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h2,4,7-8H,3,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHATQQTZQQGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C=CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)
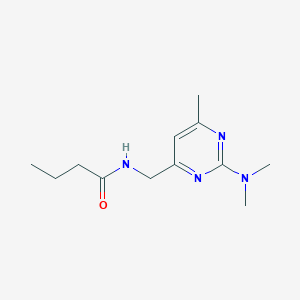
![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)
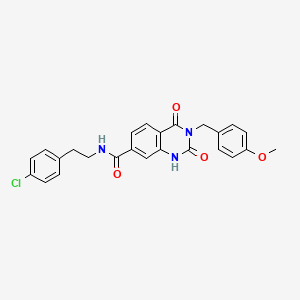


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377864.png)
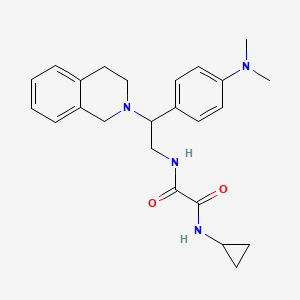
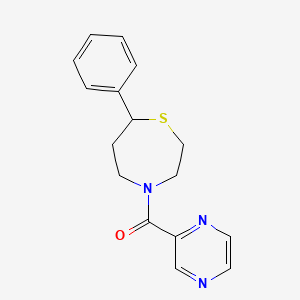
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2377871.png)
![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2377872.png)

